molecular formula C18H34O5 B1238077 Tianshic acid

Tianshic acid

Cat. No.: B1238077
M. Wt: 330.5 g/mol
InChI Key: YFCZLXRIKFCQFU-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tianshic acid is an olefinic fatty acid that is (9E)-octadec-9-enoic acid substituted by hydroxy groups at positions 8, 11 and 12. It has been isolated from Allium fistulosum and Ophiopogon japonicus. It has a role as a plant metabolite and an antifungal agent. It is an olefinic fatty acid and a hydroxy monounsaturated fatty acid.

Properties

Molecular Formula

C18H34O5

Molecular Weight

330.5 g/mol

IUPAC Name

(E)-8,11,12-trihydroxyoctadec-9-enoic acid

InChI

InChI=1S/C18H34O5/c1-2-3-4-8-11-16(20)17(21)14-13-15(19)10-7-5-6-9-12-18(22)23/h13-17,19-21H,2-12H2,1H3,(H,22,23)/b14-13+

InChI Key

YFCZLXRIKFCQFU-BUHFOSPRSA-N

SMILES

CCCCCCC(C(C=CC(CCCCCCC(=O)O)O)O)O

Isomeric SMILES

CCCCCCC(C(/C=C/C(CCCCCCC(=O)O)O)O)O

Canonical SMILES

CCCCCCC(C(C=CC(CCCCCCC(=O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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